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molecular formula C13H18N2O5 B8284150 4-[2-(2-Methoxy-4-nitro-phenoxy)-ethyl]-morpholine

4-[2-(2-Methoxy-4-nitro-phenoxy)-ethyl]-morpholine

Cat. No. B8284150
M. Wt: 282.29 g/mol
InChI Key: LLXMILBSMKMVPE-UHFFFAOYSA-N
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Patent
US07902239B2

Procedure details

A mixture of 1-(2-chloro-ethoxy)-2-methoxy-4-nitro-benzene (0.60 g, 2.59 mmol), morpholine (0.28 mL, 3.11 mmol), sodium iodide (0.39 g, 2.59 mmol) and potassium carbonate (0.71 g, 5.18 mmol), in ethanol (5 mL) was heated in a sealed tube at 90° C. for 18 h, was cooled, filtered and evaporated. Purification by flash chromatography (SiO2) eluted with 2:98 methanol:dichloromethane provided 4-[2-(2-methoxy-4-nitro-phenoxy)-ethyl]-morpholine (0.37 g, 51% yield) as a pale yellow solid. 1H-NMR (DMSO-d6, 500 MHz) 7.89 (dd, 1H), 7.74 (d, 1H), 7.21 (d, 1H), 4.23 (t, 2H), 3.88 (s, 3H), 3.88 (m, 4H), 2.73 (t, 2H), 2.50 (m, 4H) ppm; MS (FIA) 283.2 (M+H); HPLC (Method A) 2.652 min.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[O:14][CH3:15].[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.[I-].[Na+].C(=O)([O-])[O-].[K+].[K+]>C(O)C.ClCCl>[CH3:15][O:14][C:6]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:5]=1[O:4][CH2:3][CH2:2][N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
ClCCOC1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
0.28 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.39 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.71 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (SiO2)
WASH
Type
WASH
Details
eluted with 2:98 methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OCCN2CCOCC2)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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